molecular formula C11H13N3O B1445806 2-(3-Benzyltriazol-4-yl)ethanol CAS No. 1619971-58-2

2-(3-Benzyltriazol-4-yl)ethanol

Cat. No. B1445806
Key on ui cas rn: 1619971-58-2
M. Wt: 203.24 g/mol
InChI Key: HIEBJAJYYYIJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969555B2

Procedure details

Add isopropylmagnesium chloride (368 mL, 736.00 mmol) drop-wise to a solution of 2-but-3-ynoxytetrahydropyran (113.50 g, 736.00 mmol) in tetrahydrofuran (1.4 L) at 15° C., maintaining the internal temperature less than 20° C. Remove the ice-water bath, allow the temperature to warm to 25° C., and hold at that temperature for 20 min to ensure gas evolution is complete. Heat the reaction mixture to 30-35° C., and add benzyl azide (70 g, 525.71 mmol) drop-wise to the mixture over 2 h while ensuring benzyl azide concentration in the reaction mixture does not rise to appreciable levels by a method such as LCMS. After a 4 h stir, cool the reaction mixture to 25° C., and quench with saturated aqueous ammonium chloride (400 mL) via drop-wise addition. After a 16 h stir, dilute with methyltert-butyl ether (200 mL), separate the layers, and stir the organic layer with 3M hydrochloric acid (600 mL) for 4 h. When greater than 98% conversion is achieved by a method such as LCMS, raise the pH of the reaction mixture to pH>10 via dropwise addition of 6 M sodium hydroxide (ca. 350 mL). Extract the resulting mixture with methyltert-butyl ether (3×300 mL) and dichloromethane (3×300 mL). Concentrate the combined organic layers in vacuo, and purify the resulting crude product by silica gel column chromatography, eluting with ethyl acetate, to afford the title compound (53 g, 50%) as an off-white solid. MS (m/z): 204.1 (M+1).
Quantity
368 mL
Type
reactant
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[CH2:6]([O:10]C1CCCCO1)[CH2:7][C:8]#[CH:9].[CH2:17]([N:24]=[N+:25]=[N-:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[CH2:17]([N:24]1[C:8]([CH2:7][CH2:6][OH:10])=[CH:9][N:26]=[N:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
368 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
113.5 g
Type
reactant
Smiles
C(CC#C)OC1OCCCC1
Name
Quantity
1.4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After a 4 h stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature less than 20° C
CUSTOM
Type
CUSTOM
Details
Remove the ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture to 30-35° C.
CONCENTRATION
Type
CONCENTRATION
Details
benzyl azide concentration in the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction mixture to 25° C.
CUSTOM
Type
CUSTOM
Details
quench with saturated aqueous ammonium chloride (400 mL) via drop-wise addition
STIRRING
Type
STIRRING
Details
After a 16 h stir
Duration
16 h
ADDITION
Type
ADDITION
Details
dilute with methyltert-butyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
separate the layers
STIRRING
Type
STIRRING
Details
stir the organic layer with 3M hydrochloric acid (600 mL) for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
raise the pH of the reaction mixture to pH>10
ADDITION
Type
ADDITION
Details
via dropwise addition of 6 M sodium hydroxide (ca. 350 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting mixture with methyltert-butyl ether (3×300 mL) and dichloromethane (3×300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined organic layers in vacuo
CUSTOM
Type
CUSTOM
Details
purify the resulting crude product by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC=C1CCO
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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